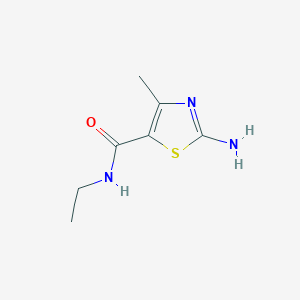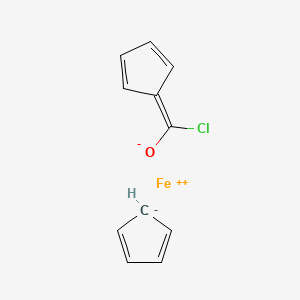
Ethyl 3-amino-6-cyanopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-6-cyanopyridine-2-carboxylate is a heterocyclic organic compound that contains a pyridine ring substituted with amino, cyano, and carboxylic acid ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-cyanopyridine-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe carboxylic acid ethyl ester group can be introduced via esterification reactions using reagents like ethyl chloroformate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-6-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-6-cyanopyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-6-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methyl-2-pyridinecarboxylate: Similar in structure but lacks the amino and cyano groups.
Methyl 2-pyridinecarboxylate: Another related compound with a different ester group.
Uniqueness
Ethyl 3-amino-6-cyanopyridine-2-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its combination of amino, cyano, and ester groups provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
ethyl 3-amino-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7(11)4-3-6(5-10)12-8/h3-4H,2,11H2,1H3 |
Clave InChI |
UVWYRLATQFVVCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=N1)C#N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)


![[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B8677895.png)

![[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B8677911.png)



